Cas no 1709-39-3 (N,N-Diethyl 4-Aminobenzenesulfonamide)
N,N-Diethyl 4-Aminobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-N,N-diethylbenzenesulfonamide
- 4-Amino-N,N-diethyl-benzenesulfonamide
- Benzenesulfonamide,4-amino-N,N-diethyl-
- N,N-Diethyl 4-aMinobenzenesulfonaMide
- IFLAB-BB F1591-0633
- TIMTEC-BB SBB000688
- N1-Diethylsulfanilamide
- N'-Diethylsulfanilamide
- N1-DIETHYLSULPHANILAMIDE
- N^l,n^l-diethylsulfanilamide
- n(sup1),n(sup1)-diethylsulfanilamide
- 020
- AKOS BBB
- SCHEMBL3314209
- NSC-15769
- HMS2738F21
- DTXSID70168964
- Nl,nl-diethylsulfanilamide
- MLS000715290
- BDBM625942
- CBMicro_042090
- EU-0066586
- CS-0206213
- CCG-202906
- NSC15769
- LTFVELCIFWEGGA-UHFFFAOYSA-N
- BIM-0042068.P001
- EN300-02198
- CHEMBL1607853
- FT-0677180
- 4-(N,N-diethylaminosulfonyl)aniline
- BRN 2215698
- Benzenesulfonamide, 4-amino-N,N-diethyl-
- Oprea1_675321
- Oprea1_689199
- SMR000275269
- Cambridge id 6046573
- NCGC00245324-01
- MFCD01055489
- YT38BKB2T3
- N(sup 1),N(sup 1)-Diethylsulfanilamide
- Z56792390
- A881974
- 4-amino-n,n-diethylbenzene-1-sulfonamide
- NSC 15769
- AKOS000115556
- Sulfanilamide, N(sup 1),N(sup 1)-diethyl-
- CCRIS 6815
- BB 0220374
- 1709-39-3
- FS-4397
- 3-14-00-01925 (Beilstein Handbook Reference)
- AB08001
- AKOS BBB/020
- AKOS BBS-00000287
- OTAVA-BB BB7210740770
- ALBB-000057
- DB-094701
- STK074837
- N,N-Diethyl 4-Aminobenzenesulfonamide
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- MDL: MFCD01055489
- Inchi: 1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3
- InChI Key: LTFVELCIFWEGGA-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N)(N(CC)CC)(=O)=O
Computed Properties
- Exact Mass: 228.09300
- Monoisotopic Mass: 228.093
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.8A^2
- XLogP3: 1.1
Experimental Properties
- Density: 1.199
- Boiling Point: 375.9 °C at 760 mmHg
- Flash Point: 181.1 °C
- Refractive Index: 1.56
- PSA: 71.78000
- LogP: 2.96130
N,N-Diethyl 4-Aminobenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N,N-Diethyl 4-Aminobenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087942-25g |
4-Amino-N,N-diethylbenzenesulfonamide |
1709-39-3 | 95% | 25g |
302.82 USD | 2021-06-17 | |
| Fluorochem | 037409-1g |
4-Amino-N,N-diethylbenzenesulfonamide |
1709-39-3 | 98% | 1g |
£14.00 | 2022-03-01 | |
| Fluorochem | 037409-5g |
4-Amino-N,N-diethylbenzenesulfonamide |
1709-39-3 | 98% | 5g |
£64.00 | 2022-03-01 | |
| Fluorochem | 037409-25g |
4-Amino-N,N-diethylbenzenesulfonamide |
1709-39-3 | 98% | 25g |
£230.00 | 2022-03-01 | |
| TRC | D442165-100mg |
N,N-Diethyl 4-Aminobenzenesulfonamide |
1709-39-3 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D442165-250mg |
N,N-Diethyl 4-Aminobenzenesulfonamide |
1709-39-3 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D442165-500mg |
N,N-Diethyl 4-Aminobenzenesulfonamide |
1709-39-3 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | D442165-1g |
N,N-Diethyl 4-Aminobenzenesulfonamide |
1709-39-3 | 1g |
$98.00 | 2023-05-18 | ||
| abcr | AB309114-1 g |
N,N-Diethyl 4-aminobenzenesulfonamide; 98% |
1709-39-3 | 1 g |
€74.30 | 2023-07-19 | ||
| abcr | AB309114-5 g |
N,N-Diethyl 4-aminobenzenesulfonamide; 98% |
1709-39-3 | 5 g |
€178.00 | 2023-07-19 |
N,N-Diethyl 4-Aminobenzenesulfonamide Suppliers
N,N-Diethyl 4-Aminobenzenesulfonamide Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on N,N-Diethyl 4-Aminobenzenesulfonamide
N,N-Diethyl 4-Aminobenzenesulfonamide (CAS 1709-39-3): Properties, Applications, and Market Insights
N,N-Diethyl 4-Aminobenzenesulfonamide (CAS 1709-39-3) is a specialized organic compound with significant importance in various industrial and research applications. This sulfonamide derivative, characterized by its diethylamino and aminobenzenesulfonyl functional groups, exhibits unique chemical properties that make it valuable in pharmaceuticals, agrochemicals, and material science. The compound's molecular formula is C10H16N2O2S, with a molecular weight of 228.31 g/mol.
The growing interest in sulfonamide-based compounds has positioned N,N-Diethyl 4-Aminobenzenesulfonamide as a subject of research in drug discovery and development. Recent studies highlight its potential as a building block for antimicrobial agents and enzyme inhibitors, aligning with current trends in combating antibiotic resistance. Researchers are particularly interested in its structural flexibility, which allows for modifications to enhance bioavailability and target specificity.
From a commercial perspective, the demand for CAS 1709-39-3 has seen steady growth, particularly in regions with strong pharmaceutical and specialty chemical industries. Market analysis indicates increasing applications in intermediate synthesis for dyes and pigments, where its amino-sulfonyl structure contributes to color fastness and stability. The compound's solubility profile (soluble in organic solvents like ethanol and acetone but limited in water) makes it particularly useful in formulation chemistry.
Recent advancements in green chemistry have spurred interest in more sustainable production methods for N,N-Diethyl 4-Aminobenzenesulfonamide. Manufacturers are exploring catalytic processes that reduce waste and energy consumption, responding to the chemical industry's push toward environmentally friendly practices. These developments are particularly relevant as regulatory pressures increase and companies seek to improve their carbon footprint in chemical production.
The analytical characterization of 1709-39-3 typically involves techniques such as HPLC, GC-MS, and NMR spectroscopy. Quality control standards have become more stringent, especially for pharmaceutical-grade material, driving innovations in purification technologies. These analytical challenges represent an active area of research, with many laboratories working to develop more sensitive and selective detection methods.
In material science applications, N,N-Diethyl 4-Aminobenzenesulfonamide has shown promise as a modifier for polymer systems. Its ability to influence thermal stability and mechanical properties makes it interesting for specialty plastics and coatings. This aligns with current industry needs for high-performance materials in electronics, automotive, and construction sectors.
Storage and handling recommendations for CAS 1709-39-3 follow standard protocols for sulfonamide compounds. Proper containerization (typically amber glass or specialized plastics) and protection from moisture are essential to maintain product integrity. These considerations are particularly important given the compound's sensitivity to oxidation under certain conditions.
The global supply chain for N,N-Diethyl 4-Aminobenzenesulfonamide has evolved significantly in recent years, with production increasingly concentrated in regions with advanced chemical manufacturing capabilities. Trade patterns reflect shifting demand centers and the impact of regional regulations on chemical commerce. Market intelligence suggests continued growth, particularly in Asia-Pacific markets where chemical innovation is accelerating.
From a research perspective, computational chemistry approaches are being applied to better understand the electronic structure and reactivity of 1709-39-3. These theoretical studies complement experimental work and help predict potential new applications. The integration of machine learning in chemical research may further accelerate discovery related to this compound and its derivatives.
Quality specifications for N,N-Diethyl 4-Aminobenzenesulfonamide vary by application, with pharmaceutical grades requiring higher purity (typically >98%) compared to industrial uses. This differentiation creates distinct market segments and pricing structures. Recent trends show increasing demand for high-purity material, driven by more sophisticated end-use applications.
Environmental fate studies of CAS 1709-39-3 indicate moderate persistence in aquatic systems, prompting research into biodegradation pathways. These investigations are part of broader efforts to assess the ecological impact of specialty chemicals and develop more sustainable alternatives where needed. Such studies are increasingly important for regulatory compliance and corporate sustainability reporting.
The patent landscape surrounding N,N-Diethyl 4-Aminobenzenesulfonamide and its derivatives shows active innovation, particularly in medicinal chemistry applications. Recent filings demonstrate ongoing interest in this chemical scaffold for developing new therapeutic agents. Intellectual property considerations are becoming more significant as the compound finds use in higher-value applications.
Looking forward, the market for 1709-39-3 is expected to benefit from several macroeconomic trends, including increased healthcare spending and growing demand for specialty chemicals in emerging economies. Technological advancements in chemical synthesis and purification may further enhance the compound's commercial prospects. Industry analysts project steady growth in the medium term, with particular opportunities in customized derivatives and formulation technologies.
For researchers and industrial users seeking N,N-Diethyl 4-Aminobenzenesulfonamide, understanding the compound's structure-activity relationships is crucial for optimizing its application. The electron-donating effects of the diethylamino group combined with the electron-withdrawing sulfonamide moiety create interesting electronic properties that can be tailored for specific uses. This molecular duality makes it a versatile intermediate in synthetic chemistry.
In educational contexts, CAS 1709-39-3 serves as an excellent example for teaching important concepts in organic chemistry, including aromatic substitution patterns, sulfonamide chemistry, and the effects of substituents on molecular properties. Its well-characterized behavior makes it suitable for laboratory demonstrations and theoretical studies alike.
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